molecular formula C18H24N6O3S B5540058 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide

4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide

Cat. No. B5540058
M. Wt: 404.5 g/mol
InChI Key: ZNWKDWOHDSAEFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves the coupling of piperazine and pyrimidine moieties with benzenesulfonamide frameworks through various chemical reactions. For instance, Desai et al. (2016) and Desai et al. (2017) explored the synthesis of novel derivatives by integrating piperidin-1-yl and arylamino groups into the 1,3,5-triazine-2-ylamino and pyrimidin-2-yl benzenesulfonamide structures, respectively, showcasing a method that could potentially apply to our compound of interest (Desai, Makwana, & Senta, 2016) (Desai, Makwana, & Senta, 2017).

Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement and electronic configuration. Xiao et al. (2022) provide insights into the molecular structure of benzenesulfonamide compounds, highlighting their synthesis and the detailed analysis through density functional theory (DFT), which could be analogous to the molecular structure understanding of our subject compound (Xiao et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving benzenesulfonamide compounds can include transformations like carbamoylation and conversion of amines to N-(benzenesulfonyl)ureas, as detailed by Sączewski (2013) for related structures. This information can be leveraged to understand the reactivity and possible chemical transformations of our subject compound (Sączewski, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and molecular electrostatic potential, are essential for understanding the behavior of chemical compounds in different environments. Studies by Xiao et al. (2022) and Sączewski (2013) provide a basis for analyzing these properties by using experimental and computational methods, relevant to our compound of interest (Xiao et al., 2022) (Sączewski, 2013).

Chemical Properties Analysis

Chemical properties, such as reactivity with different agents, stability conditions, and interaction with biological targets, are crucial for understanding the applications and limitations of a compound. Research like that by Mishra et al. (2017) on benzenesulfonamide derivatives as carbonic anhydrase inhibitors can offer insights into the biochemical interactions and potential utility of similar compounds in biological contexts (Mishra et al., 2017).

Scientific Research Applications

A2B Adenosine Receptor Antagonism

A study identified a series of compounds, including variants of 4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide, as potent A2B adenosine receptor antagonists. These compounds showed high affinity and selectivity for the A2B adenosine receptor, suggesting their potential application in addressing diseases related to this receptor (Esteve et al., 2006).

Antimicrobial Properties

Several derivatives of this compound have been synthesized and tested for their antimicrobial properties. Compounds like 4-(N,N-dimethylaminosulfonylphenyl)]pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine showed promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).

Synthesis of Bioactive Heterocyclic Compounds

The compound has been used in the synthesis of bioactive heterocyclic compounds. New derivatives were synthesized and screened for their in vitro antimicrobial activity, showing significant results on several strains of microbes (Desai et al., 2016).

Carbonic Anhydrase Inhibition

Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases like glaucoma, epilepsy, obesity, and cancer. Some derivatives showed potent inhibition of these isoforms, indicating their potential for the treatment of these diseases (Lolak et al., 2019).

Antioxidant and Enzyme Inhibitory Activity

A study explored the antioxidant properties of novel benzenesulfonamides incorporating 1,3,5-triazine moieties substituted with dimethylamine and other amines. These compounds showed moderate antioxidant activity and inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, which are associated with Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. It could also involve the development of more efficient synthesis methods .

properties

IUPAC Name

4-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3S/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(7-5-14)28(19,26)27/h4-7,12H,8-11H2,1-3H3,(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKDWOHDSAEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[6-(Dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide

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